N-(2,6-Dioxo-3-piperidinyl)benzamide

Catalog No.
S1972491
CAS No.
91393-02-1
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dioxo-3-piperidinyl)benzamide

CAS Number

91393-02-1

Product Name

N-(2,6-Dioxo-3-piperidinyl)benzamide

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)benzamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17)

InChI Key

QDCDITVKCKBZTO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2
N-(2,6-Dioxo-3-piperidinyl)benzamide, also known as DOPA decarboxylase inhibitor, is a synthetic compound that inhibits the decarboxylation of L-DOPA (Levodopa) to dopamine. It is primarily used in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain. The compound was first synthesized in the 1960s, and its effectiveness in treating Parkinson's disease was discovered during clinical trials in the 1970s.
N-(2,6-Dioxo-3-piperidinyl)benzamide is a white crystalline powder that is sparingly soluble in ethanol and practically insoluble in water. It has a molecular weight of 238.25 g/mol, and its chemical formula is C13H12N2O3. Its melting point is reported to be 207-208°C.
N-(2,6-Dioxo-3-piperidinyl)benzamide can be synthesized from 2,6-dioxopiperidine-3-carboxylic acid and benzoyl chloride via Friedel-Crafts acylation reaction. The compound can be characterized using various techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Various analytical methods have been developed for the detection and quantification of N-(2,6-Dioxo-3-piperidinyl)benzamide in biological fluids such as plasma, urine, and cerebrospinal fluid. These methods include high-performance liquid chromatography (HPLC), gas chromatography, and capillary electrophoresis.
N-(2,6-Dioxo-3-piperidinyl)benzamide selectively inhibits the enzyme DOPA decarboxylase, which is responsible for the synthesis of dopamine from L-DOPA. By inhibiting this enzyme, the compound increases the availability of L-DOPA, which is then converted to dopamine and thereby improves the symptoms of Parkinson's disease. The compound also exhibits antioxidant properties and has been shown to protect neurons from oxidative damage.
N-(2,6-Dioxo-3-piperidinyl)benzamide has been extensively studied for its toxicity and safety in scientific experiments. It has been found to be safe and well-tolerated in humans, with only minor side effects reported. However, care should be taken when administering the compound to patients with liver or kidney dysfunction, as it may lead to an accumulation of L-DOPA.
Apart from its use in the treatment of Parkinson's disease, N-(2,6-Dioxo-3-piperidinyl)benzamide has also been used in scientific experiments to study the role of dopamine in various physiological processes such as motivation, reward, and addiction. It has also been used to study the neural mechanisms underlying Parkinson's disease and related disorders.
Research on N-(2,6-Dioxo-3-piperidinyl)benzamide is ongoing, with a focus on improving its efficacy and reducing its side effects. New formulations and delivery methods are also being investigated. Studies are also being conducted to explore the potential of the compound in treating other neurological and psychiatric disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder.
The potential applications of N-(2,6-Dioxo-3-piperidinyl)benzamide extend beyond the field of neuroscience. The compound's antioxidant properties make it a potential candidate for the treatment of oxidative stress-related disorders such as diabetes and cardiovascular diseases. It may also find applications in the food industry as a preservative or antioxidant.
Despite its effectiveness in treating Parkinson's disease, N-(2,6-Dioxo-3-piperidinyl)benzamide has certain limitations. The compound's effectiveness may diminish over time, and its long-term use may lead to the development of dyskinesia, a movement disorder characterized by involuntary movements. Future research should focus on developing new formulations and delivery methods that can overcome these limitations.
1. Development of novel delivery methods to increase the compound's bioavailability and reduce its side effects.
2. Investigation of the compound's potential in the treatment of other neurological and psychiatric disorders.
3. Exploration of the compound's antioxidant properties for the treatment of oxidative stress-related disorders such as diabetes and cardiovascular diseases.
4. Investigation of the compound's potential as a dietary supplement or food additive.
5. Development of new derivatives of the compound with improved efficacy and tolerability.

XLogP3

0.4

Other CAS

91393-02-1

Dates

Modify: 2023-08-16

Explore Compound Types